molecular formula C17H15N3O3 B12183592 N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12183592
M. Wt: 309.32 g/mol
InChI Key: ISHRAGBSBFJNCF-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with appropriate carboxylic acid derivatives under controlled conditions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

N-(1H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of benzimidazole and benzodioxepine moieties allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H15N3O3/c21-17(20-12-3-4-13-14(9-12)19-10-18-13)11-2-5-15-16(8-11)23-7-1-6-22-15/h2-5,8-10H,1,6-7H2,(H,18,19)(H,20,21)

InChI Key

ISHRAGBSBFJNCF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CN4)OC1

Origin of Product

United States

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